molecular formula C14H18O6 B7823448 Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate CAS No. 36343-81-4

Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate

Cat. No.: B7823448
CAS No.: 36343-81-4
M. Wt: 282.29 g/mol
InChI Key: KTPIWUHKYIJBCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate: is a chemical compound with the molecular formula C14H18O6 . It is commonly used in the production of epoxy resins and is known for its excellent thermal stability and low volatility. This compound appears as a colorless to light yellow transparent liquid and is soluble in many organic solvents but not in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate typically involves the reaction of 4-cyclohexene-1,2-dicarboxylic acid with epichlorohydrin in the presence of a catalyst. The reaction is carried out under high temperature conditions to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to purification processes such as distillation to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate is widely used in the synthesis of epoxy resins, which are essential components in coatings, adhesives, and composite materials .

Biology and Medicine: In biological research, this compound is used as a cross-linking agent for proteins and other biomolecules. It is also investigated for its potential use in drug delivery systems due to its ability to form stable polymers .

Industry: In the industrial sector, it is used in the production of high-performance materials such as coatings, adhesives, and sealants. Its excellent thermal stability and mechanical properties make it suitable for use in harsh environments .

Mechanism of Action

The mechanism of action of bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate involves the formation of covalent bonds with other molecules through its epoxy groups. These reactions typically occur via nucleophilic attack on the epoxy ring, leading to the formation of stable cross-linked structures. This property is particularly useful in the formation of durable and resistant epoxy resins .

Comparison with Similar Compounds

  • Tetrahydrophthalic acid diglycidyl ester
  • 4-Cyclohexene-1,2-dicarboxylic acid diglycidyl ester
  • 1,2,3,6-Tetrahydrophthalic acid diglycidyl ester

Uniqueness: Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate is unique due to its specific molecular structure, which provides a balance of rigidity and flexibility. This makes it particularly suitable for applications requiring high thermal stability and mechanical strength .

Properties

IUPAC Name

bis(oxiran-2-ylmethyl) cyclohex-4-ene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O6/c15-13(19-7-9-5-17-9)11-3-1-2-4-12(11)14(16)20-8-10-6-18-10/h1-2,9-12H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPIWUHKYIJBCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)OCC2CO2)C(=O)OCC3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

36343-81-4
Record name 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36343-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50864997
Record name 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21544-03-6, 36343-81-4
Record name Diglycidyl tetrahydrophthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21544-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021544036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diglycidyl tetrahydrophthalate polymer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036343814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.381
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester, homopolymer
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate
Reactant of Route 3
Reactant of Route 3
Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate
Reactant of Route 6
Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.